molecular formula C11H10N2O B1407187 2-Methylquinoline-6-carboxamide CAS No. 37535-43-6

2-Methylquinoline-6-carboxamide

Cat. No.: B1407187
CAS No.: 37535-43-6
M. Wt: 186.21 g/mol
InChI Key: FMOAWYNLJWFXOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylquinoline-6-carboxamide is a chemical compound of significant interest in medicinal chemistry and oncology research. It is offered for research purposes only and is not intended for diagnostic or therapeutic applications. Quinoline-carboxamide derivatives are extensively investigated as potential anti-tumor agents. These compounds are explored for their ability to target specific proteins and pathways involved in cancer cell survival. For instance, some derivatives are designed to modulate the orphan nuclear receptor Nur77, a novel tumor suppressor that can induce apoptosis of cancer cells through mitochondrial translocation. This mechanism is of particular interest for developing treatments for hepatocellular carcinoma (HCC) and for potentially overcoming drug resistance . Furthermore, structurally related quinoline-carboxamide compounds have been identified as potent and selective antagonists for the P2X7 receptor (P2X7R) . The P2X7 receptor is overexpressed in various cancers, including breast and brain tumors, and plays a key role in cancer cell proliferation, survival, and metastasis . Research indicates that inhibiting this receptor with antagonists can reduce cancer cell growth and promote apoptotic cell death, making this receptor a valuable target for anti-cancer drug development . Researchers utilize this compound as a key intermediate or building block in the synthesis and biological evaluation of novel therapeutic agents. Its structure serves as a core scaffold for designing molecules with improved binding affinity, selectivity, and metabolic stability . As a research chemical, it is essential for advancing the study of new oncological targets and signaling pathways. Please consult the Certificate of Analysis for lot-specific data. This product is for research use only and is not intended for any human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylquinoline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-7-2-3-8-6-9(11(12)14)4-5-10(8)13-7/h2-6H,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOAWYNLJWFXOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methylquinoline 6 Carboxamide and Its Derivatives

Established Synthetic Pathways to the Quinoline-6-Carboxylic Acid Core

The traditional synthesis of the 2-Methylquinoline-6-carboxamide backbone relies on a multi-step sequence, beginning with the construction of the fundamental quinoline-6-carboxylic acid structure. This involves venerable name reactions followed by standard organic transformations.

Skraup and Doebner-von Miller Reaction Protocols for Quinoline (B57606) Ring Formation

The Skraup and Doebner-von Miller reactions are cornerstone methods for constructing the quinoline ring system from anilines. wikipedia.orgiipseries.org The Skraup synthesis involves the reaction of an aromatic amine, such as aniline (B41778), with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.org A modification of this reaction involves using acrolein diethyl acetal (B89532) as a three-carbon annulation partner with aniline substrates, which can proceed in a monophasic, organic solvent-free medium and is compatible with various substituted anilines, offering moderate to good yields. lookchem.comepa.gov

The Doebner-von Miller reaction, a closely related process, utilizes α,β-unsaturated carbonyl compounds reacting with anilines, often catalyzed by Lewis acids or strong protic acids like hydrochloric acid. wikipedia.orgiipseries.org This reaction can be considered an improvement on the Skraup synthesis, allowing for the preparation of a wider variety of substituted quinolines. lookchem.com The mechanism is complex and has been a subject of debate, with studies suggesting a fragmentation-recombination pathway. wikipedia.org For the synthesis of a 2-methylquinoline (B7769805) derivative, crotonaldehyde (B89634) would be the appropriate α,β-unsaturated carbonyl partner.

Table 1: Comparison of Classical Quinoline Syntheses

ReactionKey ReactantsCatalyst/ConditionsTypical Products
Skraup Reaction Aniline, Glycerol, Oxidizing AgentConcentrated H₂SO₄Unsubstituted or substituted quinolines
Doebner-von Miller Reaction Aniline, α,β-Unsaturated CarbonylLewis Acids (e.g., AlCl₃) or Protic Acids (e.g., HCl)Substituted quinolines (e.g., 2,4-disubstituted) iipseries.org

Conversion of Quinoline-6-carboxylic Acid to Acid Chloride Precursors

Once the quinoline-6-carboxylic acid core is established, the carboxylic acid group must be activated to facilitate amide bond formation. The most common method for this activation is the conversion of the carboxylic acid into a more reactive acid chloride. researchgate.net This transformation is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). commonorganicchemistry.comresearchgate.net

The reaction with thionyl chloride is often performed neat or in a suitable solvent, with the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being gaseous, which simplifies purification. libretexts.orgchemguide.co.uk Alternatively, oxalyl chloride, often used with a catalytic amount of dimethylformamide (DMF) in a solvent like dichloromethane (B109758) (DCM), is another effective reagent for this conversion under mild conditions. commonorganicchemistry.com Phosphorus halides like phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) can also be employed. researchgate.netchemguide.co.uk

Amide Bond Formation Strategies for this compound Synthesis

The final step in this established pathway is the formation of the amide bond. This involves the reaction of the highly reactive 2-methylquinoline-6-carbonyl chloride with an appropriate amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to yield the primary carboxamide. The fundamental principle involves the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride. researchgate.net

This reaction is generally efficient and high-yielding. Alternatively, direct amidation of the carboxylic acid can be performed using coupling reagents that activate the carboxylic acid in situ. irb.hr However, the acid chloride route is a more traditional and widely used approach due to the high reactivity of the intermediate. researchgate.net

Advanced and Selective Synthetic Approaches to Quinoline-6-carboxamide (B1312354) Derivatives

Modern synthetic chemistry offers more direct and selective methods for preparing quinoline carboxamides, often involving transition-metal catalysis or advanced energy sources to improve efficiency and yield.

Palladium-Catalyzed Aminocarbonylation Reactions

A highly efficient and selective method for synthesizing quinoline-6-carboxamides is through the palladium-catalyzed aminocarbonylation of a corresponding 6-haloquinoline, such as 6-iodoquinoline (B82116). nih.gov This reaction introduces a carbonyl group (from a carbon monoxide source) and an amine in a single step. nih.govnih.gov The choice of ligand for the palladium catalyst is crucial and can determine the reaction's outcome. nih.gov

For instance, studies on the aminocarbonylation of 6-iodoquinoline have shown that using a bidentate phosphine (B1218219) ligand like XantPhos with a palladium acetate (B1210297) (Pd(OAc)₂) catalyst almost exclusively yields the desired quinoline-6-carboxamide under atmospheric pressure of carbon monoxide. nih.gov In contrast, using a monodentate ligand like triphenylphosphine (B44618) (PPh₃) under higher CO pressure (40 bar) can lead to the formation of 2-ketocarboxamides as byproducts. nih.gov This methodology offers excellent functional group tolerance. researchgate.net

Table 2: Effect of Ligand on Palladium-Catalyzed Aminocarbonylation of 6-Iodoquinoline

Catalyst SystemCO PressurePrimary ProductSelectivity/Yield
Pd(OAc)₂ / XantPhos1 bar (Atmospheric)Quinoline-6-carboxamideUp to 98% Yield nih.gov
Pd(OAc)₂ / 2 PPh₃40 bar2-KetocarboxamideUp to 63% Yield nih.gov

Recent advancements have also explored using chloroform (B151607) as a safer in situ source of carbon monoxide in a two-chamber reactor system, making the process more amenable to laboratory settings. nih.govresearcher.life

Microwave-Assisted Synthesis Protocols for Substituted Quinoline Carboxylic Acids

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of substituted quinoline carboxylic acids. nih.govresearchgate.net For example, the Doebner reaction, which involves reacting anilines, an aldehyde, and pyruvic acid, can be significantly expedited using microwave irradiation. rsc.org A three-component reaction of an aromatic aldehyde, a substituted aniline, and pyruvic acid in ethanol (B145695) with a p-TSA catalyst under microwave conditions can furnish quinoline-4-carboxylic acid derivatives in good yields within minutes. rsc.org

Microwave irradiation can also be used in catalyst-free, one-pot, three-component protocols to synthesize complex fused quinoline systems. rsc.org The rapid and efficient heating provided by microwaves makes it an attractive method for constructing the quinoline core, which can then be further functionalized to the desired carboxamide. nih.govrsc.org

Regioselective Synthesis Considerations in Quinoline Derivatives

The regioselective synthesis of quinoline derivatives is a critical aspect of their chemical preparation, ensuring the desired placement of functional groups on the quinoline core. In the context of quinoline-6-carboxamides, regioselectivity is paramount to ensure the carboxamide moiety is introduced at the C-6 position. The electronic properties of the quinoline ring and the nature of the directing groups play a significant role in governing the outcome of substitution reactions.

One-pot, three-component approaches have been described for the synthesis of quinoline-based 1,2,4-triazolo[1,5-a]quinoline derivatives, where the regioselectivity is influenced by the choice of catalyst. For instance, L-proline has been shown to achieve the highest regioselectivity in certain reactions. rsc.org Such methodologies, while not directly producing this compound, highlight the principle of catalyst-controlled regioselectivity in the functionalization of the quinoline scaffold.

Furthermore, the synthesis of quinoline-8-carboxamides has been achieved through selective Pd-catalyzed couplings at the 2-position of 2,8-dibromoquinoline, followed by lithium-bromine exchange and reaction with an isocyanate. acs.org This demonstrates a strategy where a pre-installed halogen at a specific position directs the subsequent functionalization, a principle that can be applied to the synthesis of 6-substituted quinolines. The order of reactant addition and the reaction conditions are key factors that determine the final product structure. sci-hub.se

Synthesis of Precursors and Intermediates

The synthesis of this compound relies on the availability of appropriately functionalized precursors. Key intermediates include 6-bromo-2-methylquinoline, which serves as a handle for introducing the carboxamide group, and ester derivatives that can be converted to the final amide.

Synthesis of 6-Bromo-2-methylquinoline Derivatives

6-Bromo-2-methylquinoline is a pivotal intermediate in the synthesis of various functionalized quinolines. google.comchemicalbook.comsigmaaldrich.com Its synthesis can be achieved through several established methods. One common approach is the Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated aldehyde or its equivalent. For 6-bromo-2-methylquinoline, this would typically involve the reaction of 4-bromoaniline (B143363) with crotonaldehyde or its precursor.

Another strategy involves the Skraup synthesis, where an aniline is heated with glycerol, sulfuric acid, and an oxidizing agent. While classic, this method often requires harsh conditions. Modern approaches may utilize milder reagents. The properties of 6-Bromo-2-methylquinoline are summarized in the table below.

PropertyValueSource
CAS Number877-42-9 chemicalbook.comsigmaaldrich.com
Molecular FormulaC10H8BrN chemicalbook.comsigmaaldrich.com
Molecular Weight222.08 g/mol sigmaaldrich.com
Melting Point101-105 °C sigmaaldrich.com
AppearanceWhite to pale cream crystals or powder

The nitration of 6-bromoquinoline (B19933) has also been explored as a route to further functionalize the quinoline ring, providing a pathway to convert brominated nitroquinoline derivatives into other useful compounds via nucleophilic aromatic substitution (SNAr) reactions. researchgate.net

Introduction of Amine Substituents at the 2-Position of the Quinoline Ring

Introducing an amine group at the 2-position of the quinoline ring is a common transformation in the synthesis of quinoline derivatives. One effective method involves the amination of 2-haloquinolines. For instance, the reaction of heteroaryl chlorides with amines in the presence of potassium fluoride (B91410) in water can lead to a facile SNAr reaction. researchgate.net

A general and efficient one-pot method for the 2-amination of pyridines and quinolines proceeds via their N-oxide derivatives. The pyridine (B92270) or quinoline N-oxide is activated with tosyl anhydride (B1165640) (Ts2O) in the presence of an amine, such as tert-butylamine, followed by in situ deprotection. This method demonstrates high yields and excellent regioselectivity for the 2-position. nih.govorganic-chemistry.orgresearchgate.netscispace.com This approach is compatible with various functional groups, making it a versatile tool in organic synthesis. organic-chemistry.org

Preparation of Ester Derivatives (e.g., Methyl Quinoline-6-carboxylate)

Ester derivatives, such as methyl quinoline-6-carboxylate, are key precursors that can be readily converted to the corresponding carboxamide. The synthesis of methyl 2-methylquinoline-6-carboxylate has been reported, and its physical properties are documented. sigmaaldrich.com

PropertyValueSource
CAS Number108166-01-4 sigmaaldrich.com
Molecular FormulaC12H11NO2 sigmaaldrich.com
Molecular Weight201.22 g/mol
Boiling Point320.3±22.0 °C at 760 mmHg sigmaaldrich.com
Melting Point103-105 °C sigmaaldrich.com

The synthesis of quinoline-6-carboxylic acid derivatives can be achieved by refluxing the corresponding acid with thionyl chloride to form the acyl chloride, which is then reacted with an appropriate amine. nih.gov For the synthesis of methyl 6-bromoquinoline-2-carboxylate, 6-bromo-2-quinolinecarboxylic acid can be refluxed in methanol (B129727) with methanesulfonic acid. chemicalbook.com A similar esterification of 2-methylquinoline-6-carboxylic acid would yield the desired methyl ester. The subsequent amidation of this ester would lead to the final this compound product. The conversion of N-substituted 4-quinolone-3-carboxylates to their corresponding carboxamides has been noted to be restrictive, sometimes necessitating alternative pathways such as the conversion of the ester to the carboxylic acid first. nih.gov

Methodological Advancements in Quinoline Synthesis Research

Recent research in quinoline synthesis has focused on the development of more efficient, economical, and environmentally friendly methods. These advancements are crucial for the sustainable production of quinoline-based compounds.

Green Chemistry Principles in Quinoline Synthesis (e.g., aqueous and solvent-free conditions)

The principles of green chemistry are increasingly being applied to the synthesis of quinolines, aiming to reduce waste, energy consumption, and the use of hazardous materials. researchgate.nettandfonline.com Multicomponent reactions (MCRs) are a prominent example of green synthetic strategies, as they allow for the rapid and efficient construction of complex molecules from simple precursors in a single step, often with high atom economy. bohrium.comresearchgate.net

The use of water as a solvent is a key aspect of green quinoline synthesis. nih.gov For example, the synthesis of pyrimido[4,5-b]quinolones has been achieved in high yields using a three-component reaction in water under reflux conditions, catalyzed by reusable Fe3O4 nanoparticles. nih.gov Solvent-free conditions represent another important green approach. The synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives has been accomplished by reacting pyruvic acid, anilines, and benzaldehydes at 80 °C without a solvent, using a nanocatalyst. nih.gov

Microwave-assisted synthesis has also emerged as a green technique, often leading to shorter reaction times and higher yields compared to conventional heating methods. tandfonline.com These green methodologies not only offer environmental benefits but also often provide improved efficiency and scalability for the synthesis of functionalized quinolines. researchgate.netbohrium.com

Flow Chemistry Applications in Quinoline Derivative Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. Its application to the synthesis of quinoline derivatives has enabled more efficient and greener production routes.

A notable example is the use of the Doebner-von Miller reaction, a classic method for synthesizing quinolines, adapted for a continuous flow system. Researchers have reported the synthesis of 2-methylquinoline (quinaldine) and its derivatives using a flow reactor. rsc.orgresearchgate.net In one approach, aniline and acrolein are reacted in the presence of a strong acid catalyst within a flow setup, providing a rapid and environmentally friendly route to 2-methylquinoline derivatives with good to excellent yields. rsc.org This method often utilizes water as a solvent, further enhancing its green chemistry credentials. researchgate.net

Another advanced flow chemistry approach involves the continuous synthesis of 2-methylquinoline compounds from nitroarenes and an ethanol/water system. rsc.org This process utilizes a heterogeneous Ru-Fe/γ-Al2O3 catalyst in a simple hydrogen transfer reaction. rsc.org The reaction is notable for avoiding the use of strong acids and harsh oxidants, aligning with the principles of green chemistry. rsc.org Researchers investigated various parameters to optimize the yield, including pressure, flow rate, and catalyst composition, achieving moderate to good yields for a range of nitroarenes. rsc.org

Table 1: Examples of Flow Chemistry Synthesis of 2-Methylquinoline Derivatives

Reaction TypeStarting MaterialsCatalyst/ReagentKey FeaturesYieldReference
Doebner–von MillerAniline, AcroleinStrong acid (e.g., H₂SO₄)Continuous flow in water; rapid and green route.39-91% rsc.orgresearchgate.net
Hydrogen Transfer ReactionNitroarenes, Ethanol/WaterRu–Fe/γ-Al₂O₃Heterogeneous and continuous; avoids strong acids/oxidants.46-88% rsc.org

Catalyst Systems in Quinoline Synthesis

The development of novel catalyst systems has been instrumental in advancing quinoline synthesis, allowing for milder reaction conditions, greater functional group tolerance, and higher efficiency. Transition-metal catalysts, particularly those based on copper and iridium, have proven to be exceptionally versatile.

Copper-Catalyzed Synthesis

Copper catalysts are attractive due to their low cost, low toxicity, and high catalytic activity. Various copper-catalyzed reactions have been developed for synthesizing a wide array of quinoline derivatives.

One effective method is a tandem reaction involving a Knoevenagel condensation of ortho-bromobenzaldehyde with active methylene (B1212753) nitriles, followed by a copper-catalyzed reductive amination and intramolecular cyclization to form substituted quinolines. rsc.org Another innovative approach describes a copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid to directly synthesize 2-substituted quinolines under aerobic conditions. organic-chemistry.org Furthermore, well-defined, air-stable Cu(II)-pincer complexes have been used to catalyze the dehydrogenative coupling of 2-aminobenzylalcohols with ketones, producing a variety of substituted quinolines from readily available starting materials. ijstr.org A novel copper-catalyzed cyclization reaction has also been described for the synthesis of N-fused quinolines, which proceeds through a C(sp³)–H activation-radical addition–cyclization cascade. acs.orgacs.org

Iridium-Catalyzed Synthesis

Iridium catalysts have emerged as powerful tools for quinoline synthesis, particularly through hydrogen-transfer reactions, which are highly atom-economical. A prominent strategy is the acceptorless dehydrogenative coupling (ADC) of 2-aminobenzyl alcohols with secondary alcohols, catalyzed by cyclometalated iridium complexes. beilstein-journals.orgresearchgate.net This one-pot synthesis is environmentally friendly, uses easily accessible starting materials, and proceeds under mild conditions to afford quinolines in high yields. beilstein-journals.org

Another powerful iridium-catalyzed method involves the tandem isomerization/cyclization of allylic alcohols with 2-aminobenzyl alcohol. organic-chemistry.org This process, which uses a [IrCp*Cl₂]₂/KOH system, integrates the isomerization of allylic alcohols into ketones, followed by an oxidative cyclization and condensation to yield substituted quinolines. organic-chemistry.org Additionally, iridium catalysts have been effectively used for the synthesis of functionalized quinolines from the reaction of 2-aminobenzyl alcohols and α,β-unsaturated ketones. organic-chemistry.org

Table 2: Overview of Catalytic Systems in Quinoline Synthesis

Catalyst TypeReaction TypeSubstratesKey AdvantagesReference
CopperTandem Knoevenagel condensation/amination/cyclizationo-bromobenzaldehyde, active methylene nitrilesRegioselective synthesis of 2-aminoquinolines. rsc.org
CopperIntermolecular decarboxylative cascade cyclizationAryl aldehydes, anilines, acrylic acidDirect synthesis of 2-substituted quinolines; aerobic conditions. organic-chemistry.org
CopperDehydrogenative Coupling2-aminobenzylalcohols, ketonesUses air-stable Cu(II)-pincer catalyst; moderate to good yields. ijstr.org
IridiumAcceptorless Dehydrogenative Coupling (ADC)2-aminobenzyl alcohols, secondary alcoholsEnvironmentally friendly; high yields (up to 95%). beilstein-journals.org
IridiumTandem Isomerization/CyclizationAllylic alcohols, 2-aminobenzyl alcoholAtom-economical; avoids toxic oxidants. organic-chemistry.org
IridiumReaction with α,β-unsaturated ketones2-aminobenzyl alcohols, α,β-unsaturated ketonesBroad functional group tolerance; high efficiency. organic-chemistry.org

Biological Activities and Mechanistic Studies of 2 Methylquinoline 6 Carboxamide Analogues

Modulation of Specific Molecular Targets and Pathways

Enzyme Inhibition

Histone Deacetylase (HDAC) Inhibition

The inhibition of histone deacetylases (HDACs) is a promising therapeutic strategy, particularly in oncology. researchgate.net HDACs are crucial for regulating gene transcription by removing acetyl groups from histones, and their dysregulation is linked to cancer development. researchgate.netmdpi.com Several 2-methylquinoline-6-carboxamide analogues have been investigated as HDAC inhibitors.

In one study, a series of 8-substituted quinoline-2-carboxamide (B1208818) derivatives were designed and synthesized. researchgate.netnih.gov The most potent compound from this series demonstrated an IC50 value of 0.050 µM, which is threefold more potent than the established HDAC inhibitor Vorinostat (IC50 = 0.137 µM). researchgate.netnih.gov This particular analogue also exhibited low toxicity in normal human umbilical vein endothelial cells (HUVEC), suggesting a favorable safety profile. nih.gov

Another study focused on 2-phenylquinoline-4-carboxylic acid derivatives as HDAC inhibitors. frontiersin.org Within this series, compounds D28 and D29 showed significant selectivity for HDAC3 over other HDAC isoforms (HDAC1, 2, and 6). frontiersin.org Mechanistic studies revealed that compound D28 induces G2/M cell cycle arrest and promotes apoptosis in cancer cells, highlighting its potential as a lead compound for anticancer drug development. frontiersin.org

Table 1: HDAC Inhibitory Activity of Selected Quinoline (B57606) Derivatives

Compound Target IC50 (µM) Key Findings Reference
21g Pan-HDAC 0.050 3-fold more potent than Vorinostat; low toxicity. researchgate.netnih.gov researchgate.netnih.gov
D28 HDAC3 - Selective for HDAC3; induces G2/M cell cycle arrest and apoptosis. frontiersin.org frontiersin.org
D29 HDAC3 - Selective for HDAC3. frontiersin.org frontiersin.org
Vorinostat Pan-HDAC 0.137 Reference HDAC inhibitor. researchgate.net researchgate.net
Cyclooxygenase-2 (COX-2) Modulation

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and has been implicated in the development of cancer. nih.gov The selective inhibition of COX-2 over its isoform, COX-1, is a desirable therapeutic goal to minimize gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Research into quinoline derivatives has identified potent and selective COX-2 inhibitors. For instance, a series of 4-carboxyl quinoline derivatives with a methylsulfonyl COX-2 pharmacophore were synthesized. researchgate.net Among these, 7,8,9,10-tetrahydro-2-(4-(methylsulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid (compound 9e) was identified as a highly potent and selective COX-2 inhibitor with an IC50 of 0.043 µM and a selectivity index greater than 513. researchgate.net This potency surpassed that of the well-known COX-2 inhibitor celecoxib (B62257) (IC50 = 0.060 µM; SI = 405). researchgate.net Molecular modeling suggested that the p-MeSO2 group on the C-2 phenyl ring plays a crucial role in its high affinity for the COX-2 binding site. researchgate.net

In another study, novel 1,2,4-triazine-quinoline hybrids were developed as dual inhibitors of COX-2 and 15-lipoxygenase (15-LOX). nih.gov Hybrid 8e, featuring a 6-benzyl triazine and 6-benzyloxy 2-hydroxyquinoline, emerged as the most potent and selective COX-2 inhibitor in the series, with an IC50 of 0.047 µM and a selectivity index of 265.9. nih.gov

Table 2: COX-2 Inhibitory Activity of Selected Quinoline Derivatives

Compound COX-2 IC50 (µM) Selectivity Index (SI) Key Findings Reference
9e 0.043 >513 More potent and selective than Celecoxib. researchgate.net researchgate.net
8e 0.047 265.9 Potent and selective COX-2 inhibitor. nih.gov nih.gov
Celecoxib 0.060 405 Reference COX-2 inhibitor. researchgate.net researchgate.net
NAD-Hydrolyzing Enzyme CD38 Inhibition

The NAD-hydrolyzing enzyme CD38 is a key regulator of cellular NAD+ levels, and its inhibition is being explored for various therapeutic applications, including metabolic diseases and aging. nih.govnih.gov Researchers have identified quinoline-based compounds as potent inhibitors of CD38.

Starting from a 4-amino-8-quinoline carboxamide lead, a series of 2,4-diamino-8-quinazoline carboxamides were developed. nih.gov This scaffold hopping approach led to the identification of 39 novel CD38 inhibitors, with eight of them being 10-100 times more potent than the initial lead. nih.gov One of the most potent analogues, compound 1am, exhibited single-digit nanomolar inhibitory activity. nih.gov A representative compound from this series, 1r, also demonstrated favorable pharmacokinetic properties for in vivo studies. nih.gov

Table 3: CD38 Inhibitory Activity of Selected Quinazoline Carboxamides

Compound Activity Key Findings Reference
1am Single-digit nanomolar inhibitor 10-100 fold more potent than lead compound. nih.gov nih.gov
1r Potent inhibitor Suitable pharmacokinetic parameters for in vivo studies. nih.gov nih.gov
Other Enzyme-Binding Interactions and Metabolic Pathway Influences

Quinoline-based compounds have demonstrated inhibitory activity against a variety of other enzymes, highlighting the versatility of this chemical scaffold. nih.gov Studies have shown that certain quinoline analogues can inhibit enzymes that interact with DNA, such as DNA methyltransferases (DNMTs), polymerases, and base excision repair glycosylases. nih.govbiorxiv.org

For example, specific quinoline analogues with methylamine (B109427) or methylpiperazine additions have shown low micromolar inhibitory potency against both human DNMT1 and the bacterial DNA methyltransferase CamA. nih.govbiorxiv.org These compounds are believed to act by intercalating into the DNA, leading to a conformational change in the enzyme. nih.govbiorxiv.org

Furthermore, investigations into the metabolism of quinoline derivatives have revealed enzymatic processes involved in their degradation. For instance, the catabolism of 2-methylquinoline (B7769805) can be initiated by enzymes like quinaldine (B1664567) 4-oxidase. rsc.org

Receptor Antagonism

In addition to enzyme inhibition, this compound analogues have been explored for their ability to antagonize specific receptors. A notable example is the P2X7 receptor (P2X7R), which is implicated in various pathological conditions, including cancer. nih.gov

A study exploring the structure-activity relationship of novel pyrazine, quinoline-carboxamide, and oxadiazole series as P2X7R antagonists found that several quinoline-6-carboxamide (B1312354) derivatives were potent and selective inhibitors. nih.gov In this series, the 4-iodo substituted compound 2f was the most potent, with an IC50 value of 0.566 µM, representing a 7-fold improvement in potency compared to the standard antagonist suramin. nih.gov The 4-fluoro (2e ) and 4-chloro (2g ) analogues also showed significant potency. nih.gov In-silico modeling suggested that these compounds interact with key amino acid residues at an allosteric site of the receptor. nih.gov

Table 4: P2X7R Antagonistic Activity of Selected Quinoline-6-carboxamide Derivatives

Compound IC50 (µM) Key Findings Reference
2f 0.566 7-fold more potent than suramin. nih.gov nih.gov
2e 0.624 Similar potency to 2f and 2g. nih.gov nih.gov
2g 0.813 Similar potency to 2e and 2f. nih.gov nih.gov
Suramin - Standard P2X7R antagonist. nih.gov nih.gov

Investigating Cellular Processes

Derivatives of quinoline-carboxamide have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.govmdpi.com One study on 6-cinnamamido-quinoline-4-carboxamide (CiQ) derivatives demonstrated that these compounds trigger apoptosis, as evidenced by the cleavage of caspase-9 and poly(ADP-ribose) polymerase (PARP). nih.gov Flow cytometry analysis further revealed that this induction of apoptosis was independent of the cell cycle stage. nih.gov

In another study focusing on P2X7R antagonists, a quinoline-carboxamide derivative, compound 1e, was identified as a promising inducer of apoptosis. nih.govnih.gov Flow cytometry showed that this compound led to 35% cell death in P2X7R-transfected cells. nih.govnih.gov Fluorescence microscopy further confirmed these findings, showing increased cellular shrinkage and nuclear condensation upon treatment with compounds 1e and 2f. nih.govnih.gov Similarly, aryl ester derivatives of quinoline-2-carboxylic acid have been synthesized and shown to induce apoptosis in PC3 prostate cancer cells, with a notable increase in Bax expression and a decrease in Bcl-2 expression, which in turn enhances the activity of caspases-7 and -9. nih.gov

CompoundCell LineApoptotic Effect
CiQ derivatives Human lymphoblastic leukemia and solid tumor cell linesCleavage of caspase-9 and PARP nih.gov
Compound 1e P2X7R-transfected MCF-735% cell death (PI positive cells) nih.govnih.gov
Compound 2e P2X7R-transfected MCF-725% cell death (PI positive cells) nih.govnih.gov
Compound 2f P2X7R-transfected MCF-720% cell death (PI positive cells) nih.govnih.gov
Compound 1d P2X7R-transfected MCF-719% cell death (PI positive cells) nih.govnih.gov
Quinoline-2-carboxylic acid aryl ester PC3Increased Bax/Bcl-2 ratio, enhanced caspase-7 and -9 activity nih.gov

Quinoline-carboxamide analogues have demonstrated significant antiproliferative activity against a range of cancer cell lines. nih.govmdpi.com For instance, 18 different derivatives of 6-cinnamamido-quinoline-4-carboxamide (CiQ) were synthesized and found to inhibit the proliferation of human lymphoblastic leukemia cells and several solid tumor cell lines, with IC50 values ranging from 0.3 to less than 10 µM. nih.gov Notably, the IC50 values for these CiQ derivatives were at least 10-fold lower than that of chloroquine (B1663885), indicating greater cytotoxicity. nih.gov

Similarly, novel quinoline compounds have been developed that exhibit submicromolar antiproliferative activities against leukemic and solid cancer cell lines. mdpi.com The antiproliferative effects of selective P2X7R antagonists have also been evaluated, showing a reduction in cancer cell proliferation and indicating the involvement of the P2X7 receptor in this process. nih.govnih.gov Furthermore, an aryl ester synthesized from quinoline-2-carboxylic acid displayed potent cytotoxicity against PC3 prostate cancer cells with an IC50 value of 26 µg/mL. nih.gov

Compound SeriesCancer Cell LinesIC50 Range (µM)
CiQ derivatives Human lymphoblastic leukemia, various solid tumors0.3 to <10 nih.gov
Quinoline-3-carboxamides (B1200007) MCF-70.839 to 10.85 researchgate.net
Quinoline-based DNMT inhibitors U937 AML, HL60 APLSubmicromolar to single-digit micromolar mdpi.com

The anticancer effects of this compound analogues are often linked to their ability to modulate critical signaling pathways involved in cell survival and proliferation. The activation of the P2X7 receptor, which is targeted by some quinoline-carboxamide derivatives, has been connected to the activation of protein kinases such as various mitogen-activated protein kinases (MAPK) and the PI3K-Akt signaling pathway. nih.gov

Furthermore, derivatives of 6-cinnamamido-quinoline-4-carboxamide have been found to impair lysosome function and disrupt autophagy. nih.gov Autophagy is a cellular process that cancer cells can use to survive under stress. By inhibiting this process, these compounds can lead to the induction of apoptosis. nih.gov The study of these compounds revealed that they can alter lysosome function, which is a key aspect of their mechanism of action. nih.gov

Antimicrobial Research

The rise of antimicrobial resistance necessitates the development of new classes of therapeutic agents. Quinoline derivatives have long been a source of antimicrobial drugs, and analogues of this compound continue this legacy with a broad range of activities.

Research has demonstrated that quinoline-carboxamide derivatives possess significant antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria. bohrium.combiointerfaceresearch.comresearchgate.net For instance, synthesized quinoline-6-carboxamides have shown activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). bohrium.comresearchgate.net The activity of these compounds is often influenced by the specific substitutions on the quinoline ring and the carboxamide moiety. Some derivatives have exhibited antibacterial efficacy comparable to established antibiotics like ciprofloxacin. biointerfaceresearch.com

Compound TypeGram-Positive StrainGram-Negative StrainActivity Level
Quinoline-6-carboxamidesStaphylococcus aureusEscherichia coliActive
Quinolone-based dihydrotriazinesS. aureusE. coliExcellent (MIC of 2 μg/mL) biointerfaceresearch.com
Hydrazine-based quinolinesS. aureusE. coliGood biointerfaceresearch.com

This table summarizes the broad-spectrum antibacterial activity of various quinoline derivatives.

A critical application of quinoline analogues is in combating drug-resistant pathogens. This is particularly relevant in the fight against malaria, where resistance to chloroquine, a quinoline-based drug, is widespread. nih.gov Novel quinoline-4-carboxamide derivatives have been identified through phenotypic screening and optimized to exhibit potent activity against the blood stages of Plasmodium falciparum, including chloroquine-resistant strains. nih.govacs.orgnih.gov One such derivative, DDD107498, not only showed low nanomolar potency but also demonstrated efficacy in mouse models of malaria. nih.govacs.orgnih.gov

Similarly, other hybrid quinoline compounds, such as those combined with pyrimidine (B1678525) or ferrocene, have displayed significant activity against chloroquine-resistant strains of P. falciparum. nih.govresearchgate.net These compounds often work by inhibiting hemozoin formation, a crucial detoxification pathway for the parasite. nih.gov

In the bacterial realm, quinoline-2-one derivatives have shown significant action against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov

Compound ClassResistant PathogenNoteworthy Findings
Quinoline-4-carboxamidesChloroquine-resistant P. falciparumPotent in vitro activity and in vivo efficacy. nih.govacs.orgnih.gov
4-Aminoquinoline-pyrimidine hybridsChloroquine-resistant P. falciparumExcellent in vitro activity, often exceeding that of chloroquine against resistant strains. nih.gov
Quinoline-2-one derivativesMethicillin-resistant S. aureus (MRSA)Potent antibacterial activity with low MIC values. nih.gov

This table highlights the activity of quinoline analogues against resistant pathogens.

Antiviral Effects (e.g., influenza virus replication inhibition)

Beyond their utility in HIV and bacterial infections, quinoline derivatives have also been investigated for their broader antiviral properties. A key area of this research has been the inhibition of the influenza virus. nih.govnih.govmdpi.com Studies have shown that certain quinoline compounds can effectively inhibit the replication of influenza A virus strains, including those that have developed resistance to existing antiviral drugs like oseltamivir. mdpi.com

The mechanism of action for these antiviral effects can vary. For some compounds, the target is the viral replication process itself. For example, anthraquinone-2-carboxylic acid, a compound with structural similarities to the quinoline core, has been shown to target the final phase of intracellular replication of the influenza virus. mdpi.com This suggests that these compounds may interfere with viral RNA transcription and replication. mdpi.com

Antioxidant Properties and Protection Against Oxidative Stress

Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals. Quinoline derivatives, including those with a carboxamide or a related hydrazone structure, have been synthesized and evaluated as bioisosteric analogues of melatonin (B1676174), a known potent antioxidant. nih.gov These compounds have demonstrated significant in vitro antioxidant activity, showcasing their ability to protect against oxidation. nih.gov The indole (B1671886) ring of melatonin can be effectively replaced by other aromatic systems like quinoline, leading to new compounds with appealing physiological properties as free-radical scavengers. nih.gov

Mechanistic Elucidation through Advanced Methodologies

The understanding of how this compound analogues exert their biological effects has been advanced through a variety of modern research methodologies. In the context of antimalarial activity, a novel mechanism was identified for a quinoline-4-carboxamide derivative through a combination of phenotypic screening and subsequent target deconvolution. nih.govacs.orgnih.gov This led to the discovery that the compound inhibits the parasite's translation elongation factor 2 (PfEF2), a previously unexploited target for antimalarial drugs. nih.govacs.orgnih.gov

For HIV latency reversal, the dual mechanisms of action were elucidated through a series of molecular and cellular assays. These likely included HDAC activity assays, analysis of NFAT pathway activation through reporter gene assays or electrophoretic mobility shift assays (EMSAs), and co-immunoprecipitation experiments to study the dissociation of the P-TEFb complex. researchgate.net

In the study of antiviral effects against influenza, time-of-addition assays have been crucial in pinpointing the stage of the viral life cycle that is inhibited. mdpi.com These experiments, which involve adding the compound at different time points post-infection, can distinguish between inhibition of viral entry, replication, or release. mdpi.com Further mechanistic insights are often gained through molecular docking studies, which can predict the binding interactions between the compound and viral proteins. mdpi.com

The antibacterial mechanisms are often investigated through minimum inhibitory concentration (MIC) studies against a panel of bacterial strains, which help to define the spectrum of activity. biointerfaceresearch.com More advanced techniques may involve investigating the inhibition of specific bacterial enzymes or pathways, such as DNA gyrase or cell wall synthesis.

In Situ Spectroscopic Analysis (e.g., FTIR, NMR) to Track Intermediate Formation

The synthesis of carboxamides, including this compound, typically involves the reaction of a carboxylic acid with an amine. In situ spectroscopic techniques like Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are invaluable for monitoring these reactions in real time. They allow researchers to track the consumption of reactants and the formation of intermediates and final products without the need for isolating compounds at various stages.

FTIR Spectroscopy: This technique can monitor the progress of the amidation reaction by observing changes in characteristic vibrational frequencies. The disappearance of the broad O-H stretching band of the carboxylic acid (around 2500-3300 cm⁻¹) and the C=O stretching frequency of the carboxylic acid dimer (around 1710 cm⁻¹) would be observed. Concurrently, the appearance of the N-H stretching bands of the amide (around 3100-3500 cm⁻¹) and the characteristic amide I (C=O stretch, ~1650 cm⁻¹) and amide II (N-H bend, ~1550 cm⁻¹) bands would indicate the formation of the this compound product.

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can provide detailed structural information and quantitative data on the reaction mixture. In ¹H NMR, the chemical shift of the carboxylic acid proton is typically very broad and downfield. As the reaction proceeds, this signal diminishes, while new signals corresponding to the amide N-H proton and shifts in the aromatic protons of the quinoline ring appear, confirming the structural modification. Dynamic and two-dimensional NMR experiments can be particularly useful for studying the conformational isomers (s-cis/s-trans) that can arise due to restricted rotation around the amide C-N bond, a phenomenon observed in similar carboxamidouracil structures. mdpi.com These studies help confirm the presence of different conformers in solution. mdpi.com For instance, exchange spectroscopy (EXSY) can show cross-correlation peaks that confirm the interconversion between these rotational isomers. mdpi.com

While specific in-situ studies for this compound are not detailed in the available literature, these standard methodologies are fundamental in synthetic organic chemistry for optimizing reaction conditions and understanding reaction mechanisms for this class of compounds.

Calcium Mobilization Assays (e.g., h-P2X7R-MCF-7 cells)

Analogues of this compound have been investigated for their activity as antagonists of the P2X7 receptor (P2X7R), an ATP-gated ion channel involved in various pathological conditions, including cancer. nih.govnih.gov The function of P2X7R antagonists is often assessed using calcium mobilization assays in cells engineered to express the receptor, such as human P2X7R-transfected MCF-7 (h-P2X7R-MCF-7) cells. nih.govresearchgate.net

Upon activation by its agonist (e.g., BzATP), the P2X7R opens a channel that allows calcium ions (Ca²⁺) to flow into the cell. nih.gov This influx can be measured using fluorescent Ca²⁺ indicators. In these assays, an antagonist's potency is determined by its ability to inhibit this Ca²⁺ influx. The results are typically reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the antagonist required to inhibit the Ca²⁺ response by 50%.

In a study evaluating various quinoline-carboxamide derivatives, several compounds demonstrated potent and selective inhibition of the h-P2X7R. nih.govnih.gov The inhibitory potency was influenced by the types of substitutions on the phenyl ring of the carboxamide moiety. The most potent compounds showed IC₅₀ values in the sub-micromolar range and were found to be inactive at other related P2X receptors, indicating their selectivity for P2X7R. nih.govnih.gov

Table 1: Inhibitory Potency of Selected Quinoline-Carboxamide Analogues on h-P2X7R

Compound Substitutions IC₅₀ (µM)
1d 4-F 0.682
1e 4-Cl 0.457
2e 3,4-diCl 0.624
2f 3-Cl, 4-F 0.566
2g 3-Cl, 4-CH₃ 0.813

Data sourced from a study on carboxamide and quinoline derivatives as P2X7R antagonists. nih.govnih.gov

Cell Viability and Proliferation Assays (e.g., WST-1, crystal violet)

To assess the potential therapeutic effects of this compound analogues, their impact on cell survival and growth is evaluated using cell viability and proliferation assays.

WST-1 Assay: This is a colorimetric assay used to quantify cell proliferation and viability. cellbiologics.comsigmaaldrich.cn It utilizes a tetrazolium salt (WST-1) that is cleaved by mitochondrial dehydrogenases in metabolically active cells to form a water-soluble formazan (B1609692) dye. abcam.comtakarabio.com The amount of formazan produced, measured by absorbance at ~450 nm, is directly proportional to the number of viable cells in the culture. abcam.comcreative-bioarray.com This allows for the quantitative determination of a compound's cytostatic (growth-inhibiting) or cytotoxic (cell-killing) effects.

Crystal Violet Assay: This assay is another method for determining cell viability, particularly for adherent cells. nih.govresearchgate.net Crystal violet is a dye that binds to proteins and DNA. nih.gov In the procedure, cells that have died and detached from the culture plate are washed away. abcam.com The remaining adherent, viable cells are stained with the dye. After a washing step to remove excess dye, the bound crystal violet is solubilized, and the absorbance is measured (typically at ~570 nm). abcam.com A reduction in staining compared to an untreated control indicates a loss of cells due to cell death or inhibition of proliferation. nih.gov

In studies of quinoline-carboxamide derivatives as P2X7R antagonists, cell viability was assessed using the related MTT assay in various cell lines. nih.gov The results showed that the viability varied depending on the compound and the cell line used. For example, some potent P2X7R antagonists exhibited over 80% cell viability in non-transfected cell lines at a concentration of 100 µM, suggesting low general cytotoxicity. nih.gov Furthermore, the anti-proliferative effects of these antagonists were measured, indicating that their ability to inhibit cell growth is linked to their antagonism of the P2X7R. nih.gov

Table 2: Cell Viability and Anti-proliferative Effects of Selected P2X7R Antagonists

Compound Cell Viability (100 µM, MTT Assay) Anti-proliferative Effect (10 µM)
1d >80% (in non-transfected cell lines) 19%
1e Not specified, but potent apoptotic inducer 70%
2e >80% (in non-transfected cell lines) Not specified
2f Not specified 24%

Data compiled from biological evaluations of quinoline-carboxamide derivatives. nih.gov

Cellular Assays for HIV-1 Gene Expression Reactivation

A significant challenge in curing HIV/AIDS is the virus's ability to remain dormant in latent reservoirs. researchgate.net The "shock and kill" strategy aims to use latency-reversing agents (LRAs) to reactivate HIV gene expression, making the infected cells visible to the immune system for destruction. nih.govresearchgate.net Analogues of 2-methylquinoline have been explored for this purpose. researchgate.net

Cellular assays for screening potential LRAs often use latently infected T-cell lines, such as J-Lat A2 cells. researchgate.net These cells contain a latent, full-length HIV-1 provirus where the nef gene has been replaced with a green fluorescent protein (GFP) reporter. When the HIV-1 promoter is activated by an LRA, the cells express GFP, which can be easily quantified using flow cytometry.

In a study investigating 2-methylquinoline derivatives, compounds were screened for their ability to induce GFP expression in J-Lat A2 cells. researchgate.net The results showed that the reactivation potency was highly dependent on the substitution patterns on the quinoline and phenyl rings. A derivative known as AV6 (a 2-methylquinoline with specific substitutions) was used as a positive control. The study found that 3',4'-dichloro substitutions on the phenyl ring were crucial for potent reactivation of latent HIV-1 gene expression. researchgate.net

Table 3: Reactivation of Latent HIV-1 Gene Expression by 2-Methylquinoline Analogues in J-Lat A2 Cells

Compound R¹ Substituent (Position 6) R³ & R⁴ Substituents (Phenyl Ring) GFP Positive Cells (%) at 10 µM
7a (AV6) OCH₃ 3',4'-diCl 57.0
7f OCH₂CH₃ 3',4'-diCl 12.1
7k OCH₃ 4'-NO₂ <5.0
7l OCH₃ 4'-COOH <5.0
7o OCH(CH₃)₂ 3',4'-diCl 1.8

Data adapted from a study on the reactivation of latent HIV-1 by quinoline derivatives. researchgate.net

This type of cellular assay is critical for the initial identification and structure-activity relationship (SAR) analysis of novel compounds that could become part of a "shock and kill" therapeutic strategy for HIV-1. nih.govembopress.org

Structure Activity Relationship Sar Studies of 2 Methylquinoline 6 Carboxamide Derivatives

Impact of Substituents on the Quinoline (B57606) Ring System

The quinoline scaffold is a key component in many pharmacologically active compounds. nih.gov The nature and position of substituents on this bicyclic system can significantly alter the molecule's electronic properties, steric profile, and ultimately, its interaction with biological targets. numberanalytics.com

The presence of a methyl group at the C-2 position of the quinoline ring is a common feature in many biologically active derivatives. For instance, in the context of antimalarial research, the presence of an electron-donating methoxy (B1213986) group at the C-2 position of a quinoline-imidazole hybrid enhanced its activity, whereas an electron-withdrawing chloro group at the same position led to a loss of activity. rsc.org This suggests that an electron-donating group, such as a methyl group, at position 2 can be beneficial for certain biological activities.

The substituent at the C-6 position of the quinoline ring plays a crucial role in determining the pharmacological profile of the molecule.

Carboxamide: The carboxamide group at position 6 is a key feature of many active compounds. For example, a series of 2-amino and 2-methoxy quinoline-6-carboxamide (B1312354) derivatives have been synthesized and evaluated as metabotropic glutamate (B1630785) receptor type 1 (mGluR1) antagonists. jst.go.jpnih.gov

Sulfonylamide: In a series of quinoline-6-carboxamide derivatives designed as P2X7R antagonists, a sulfonate linkage was found to be associated with favorable P2X7R inhibition. nih.gov

Carboxylic Acid: Quinoline-6-carboxylic acid serves as a starting material for the synthesis of various derivatives, including potent P2X7R antagonists. nih.gov

The following table summarizes the activity of some quinoline-6-substituted derivatives:

Compound IDSubstituent at C-2Substituent at C-6TargetActivity (IC₅₀)
13c 2-aminoN-ethyl-carboxamidemGluR12.16 µM jst.go.jpnih.gov
2f Not specifiedCarboxamide benzenesulfonate (B1194179)P2X7R0.566 µM nih.gov
2e Not specifiedCarboxamide benzenesulfonateP2X7R0.624 µM nih.gov
2g Not specifiedCarboxamide benzenesulfonateP2X7R0.813 µM nih.gov

Substitutions at other positions on the quinoline ring, such as C-4, also significantly impact activity.

Hydroxyl and Halogen Substitutions: In a series of dihydropyran-quinoline derivatives, chloro and fluoro substitutions at position 4 of a phenyl ring attached to the quinoline system were found to be potent inhibitors of α-glucosidase. nih.gov Specifically, the chloro-substituted derivative had an IC₅₀ of 10.3 µM, and the fluoro-substituted derivative had an IC₅₀ of 15.7 µM. nih.gov Shifting the fluoro group from position 4 to 3 resulted in a significant drop in activity. nih.gov In another study on 4-aminoquinolines, modifications to the quinoline nucleus, including substitutions, generally led to lower antimalarial potency. nih.gov However, a 4-substituted quinoline derivative showed potential as an anticancer and antileishmanial agent. nih.gov

The table below illustrates the effect of halogen substitution on α-glucosidase inhibition:

Compound IDSubstitution on Phenyl Ringα-Glucosidase Inhibition (IC₅₀)
44 4-chloro10.3 µM nih.gov
45 4-fluoro15.7 µM nih.gov
46 3-fluoro95.7 µM nih.gov

Significance of the Carboxamide Moiety

The carboxamide linkage is a critical functional group that enhances the pharmacological properties of quinoline derivatives, particularly their anticancer potency. nih.govnih.gov

The size and electronic character of the amide group are crucial for effective receptor binding. The amide linkage provides molecular flexibility and hydrogen bonding opportunities, which can improve target affinity. nih.gov In a study of quinoline-4-carboxamide derivatives, the amide NH was found to be important for antimalarial activity, as capping it with a methyl group resulted in a significant decrease in potency. acs.org

Modifications to the amide nitrogen and the terminal groups attached to it can profoundly influence the biological activity.

Substitutions on the Amide Nitrogen: Replacing the amide hydrogen with a methyl group in a quinoline-4-carboxamide derivative led to an 87-fold decrease in antimalarial potency. acs.org This highlights the importance of the N-H bond for activity.

Terminal Moieties: In a series of quinoline-3-carboxamides (B1200007) investigated as ATM kinase inhibitors, the electron-donating nature of the R group on the amide was found to be important for cytotoxicity. nih.gov For quinoline-6-carboxamide derivatives acting as P2X7R antagonists, substitutions on the phenyl ring of the benzenesulfonate moiety attached to the carboxamide influenced potency, with iodo, fluoro, and chloro substitutions enhancing affinity. nih.gov

The following table shows the impact of substitutions on the amide moiety on biological activity:

Compound SeriesModificationEffect on Activity
Quinoline-4-carboxamideCapping amide NH with a methyl group87-fold decrease in antimalarial potency acs.org
Quinoline-3-carboxamideElectron-donating R group on amideImportant for cytotoxicity nih.gov
Quinoline-6-carboxamide benzenesulfonatesIodo, fluoro, chloro substitutions on phenyl ringEnhanced P2X7R antagonist affinity nih.gov

Pharmacophore Identification and Optimization

Pharmacophore modeling is a fundamental aspect of drug design, focusing on the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For 2-methylquinoline-6-carboxamide derivatives, pharmacophore studies have been instrumental in elucidating the structural requirements for their antagonistic activity at the metabotropic glutamate receptor 1 (mGluR1) and their inhibitory effects on the enzyme CD38.

Key Structural Features for mGluR1 Antagonism

Research into the SAR of 2-substituted quinoline-6-carboxamides has identified several key structural elements that are critical for their antagonistic activity against the mGluR1 receptor, a target implicated in neuropathic pain. A crucial discovery is the importance of a hydrophobic and bulky substituent at the 2-position of the quinoline ring. For instance, the incorporation of a cyclic amine at this position has been shown to significantly enhance potency.

The nature of the carboxamide group at the 6-position is another vital factor. Studies have indicated that a secondary amide at this position is an essential feature for improving mGluR1 antagonistic activity. The interplay between the substituent at the 2-position and the amide at the 6-position defines the core pharmacophore for this activity.

Compound IDR1 Substituent (2-position)R2 Substituent (6-carboxamide)mGluR1 IC50 (µM)
13a 4-methylpiperazin-1-yl-NH-ethyl10.0
13b piperidin-1-yl-NH-ethyl4.14
13c 4-hydroxypiperidin-1-yl-NH-ethyl2.16

Structural Determinants for CD38 Inhibition

The enzyme CD38 is a key regulator of cellular NAD+ levels, and its inhibition is a promising strategy for various diseases. Systematic exploration of 4-amino-8-quinoline carboxamides, a class of compounds structurally related to this compound, has provided significant insights into the structural determinants for potent CD38 inhibition. nih.govmdpi.com

Starting from an initial micromolar hit, SAR studies of the substituents at the 4-, 6-, and 8-positions of the quinoline ring led to the identification of compounds with 10- to 100-fold greater potency. nih.gov These studies revealed that specific substitutions on the quinoline core are crucial for high-affinity binding to the CD38 enzyme. While the initial hit was an 8-quinoline carboxamide, the principles of substituent effects on the quinoline scaffold are relevant to the broader class of quinoline carboxamides. nih.govmdpi.com

Compound IDQuinoline Core4-Position Substituent8-CarboxamidehCD38 IC50 (nM)
1a 8-Quinoline CarboxamideH-NH-benzyl1400
1ah 2-Methyl-8-quinoline Carboxamide-NH-(2-fluoro-6-(trifluoromethyl)benzyl)-NH-methyl14
1ai 2-Methyl-8-quinoline Carboxamide-NH-((2,3,6-trichlorophenyl)methyl)-NH-methyl13

Enhancing Lipophilicity and Biological Efficacy through Substitutions

The lipophilicity of a drug molecule is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties, and ultimately its biological efficacy. For quinoline derivatives, the introduction of lipophilic substituents can significantly impact their therapeutic potential.

Studies on various quinoline derivatives have shown that increasing lipophilicity can enhance their anticancer activity. For instance, the introduction of a lipophilic aryl group at the 2-position of the quinoline ring has been explored as a strategy to improve the antitumor properties of these compounds. The relationship between lipophilicity (often expressed as cLogP) and cytotoxic effects has been observed, with more lipophilic quinoline derivatives demonstrating better activity against certain cancer cell lines. nih.gov However, it is a delicate balance, as excessive lipophilicity can sometimes be detrimental to antibacterial activity. nih.gov

Developing Multi-Target Ligands through Pharmacophore Combination

The concept of designing multi-target ligands, which can simultaneously modulate multiple biological targets, is a growing area of interest in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. The quinoline scaffold is considered a "privileged structure" due to its ability to serve as a foundation for ligands that can interact with a diverse range of biological targets. researchgate.net

By combining the pharmacophoric features of different classes of inhibitors, researchers have successfully developed quinoline-based multi-target agents. For example, quinoline-based hybrids have been designed to act as dual inhibitors of EGFR and HER-2, both of which are important targets in cancer therapy. researchgate.net This approach often involves the strategic fusion of the quinoline core with other pharmacophoric moieties to create a single molecule with the desired polypharmacological profile. researchgate.netresearchgate.net

Computational and Predictive SAR Modeling

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools for understanding and predicting the biological activity of chemical compounds. These in silico approaches can accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates and providing insights into their mechanism of action at a molecular level.

For quinoline derivatives, various QSAR models have been developed to correlate their structural features with their biological activities. These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to build mathematical equations that can predict the activity of new, unsynthesized compounds. researchgate.netresearchgate.net

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been particularly useful. These methods generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for activity. These maps provide a detailed, three-dimensional understanding of the SAR and can guide the rational design of more potent inhibitors. nih.govnih.gov

Computational Chemistry and Molecular Modeling of 2 Methylquinoline 6 Carboxamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a highly effective theoretical approach for determining a compound's stability, performing structural calculations, and analyzing its optical and electronic properties. For 2-Methylquinoline-6-carboxamide, DFT studies provide a foundational understanding of its intrinsic molecular properties.

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a basis set like 6-311++G(d,p), the molecular structure of this compound is optimized to its ground state energy minimum. This process yields precise information on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters for a Quinoline (B57606) Derivative Core (Data is representative) This table illustrates the type of data obtained from DFT geometry optimization. The values are hypothetical for this compound and based on typical bond lengths and angles for similar structures.

ParameterBond/AngleValue
Bond Lengths C2-C31.37 Å
C6-C71.41 Å
C6-C(O)NH21.50 Å
C=O1.24 Å
C-N (amide)1.35 Å
Bond Angles C2-C3-C4120.5°
C5-C6-C7119.8°
C5-C6-C(O)121.0°
Dihedral Angles C5-C6-C(O)-N178.5°
C3-C2-CH3180.0°

The electronic characteristics of a molecule are crucial for understanding its reactivity and kinetic stability. Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is key to this understanding. The HOMO acts as an electron donor, while the LUMO is the electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive. For quinoline-amide derivatives, DFT calculations show that the charge density of the HOMO is often located on the quinoline moiety and the amide group, while the LUMO's charge density may be concentrated on the quinoline ring. This distribution is vital for predicting how the molecule will interact with other species.

Table 2: Representative Frontier Molecular Orbital Data for a Quinoline Derivative This table presents the kind of data generated in an FMO analysis. The values are illustrative and not specific to this compound.

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.8
Energy Gap (ΔE) 4.7

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs of electrons on heteroatoms like oxygen and nitrogen. For this compound, the carbonyl oxygen and the quinoline nitrogen would be expected to be electron-rich.

Blue regions denote positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack. The hydrogen atoms of the carboxamide group (NH2) are expected to be the most electron-poor regions.

Green regions represent neutral or zero potential areas.

The MEP map provides a clear picture of the molecule's charge topography, which is essential for understanding intermolecular interactions, including hydrogen bonding and reactivity patterns.

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule. It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. This delocalization, or charge transfer, is a key factor in the stabilization of the molecule.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). It is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule to a biological target.

In molecular docking studies involving this compound, the compound is treated as a flexible ligand, and a specific protein target is chosen. The goal is to find the most stable binding pose of the ligand within the protein's active site, which is quantified by a docking score or binding energy. A lower binding energy typically indicates a more stable and favorable interaction.

Studies on similar quinoline carboxamide derivatives have shown that they can form crucial interactions with key amino acid residues in the active sites of various protein targets, such as kinases or receptors rsc.org. These interactions commonly include:

Hydrogen Bonds: Formed between the hydrogen bond donors (like the amide N-H) and acceptors (like the carbonyl oxygen) of the ligand and polar residues in the protein (e.g., Asp, Gln, Thr).

π-π Stacking: Aromatic interactions between the quinoline ring system of the ligand and aromatic residues of the protein like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

Hydrophobic Interactions: Occur between the nonpolar parts of the ligand (such as the methyl group and parts of the quinoline ring) and hydrophobic pockets in the protein.

These detailed interaction models provide a rational basis for the molecule's observed biological activity and can guide the design of new derivatives with improved potency and selectivity. For instance, docking studies of quinoline derivatives against cancer-related proteins have successfully correlated binding energies with experimental cytotoxic activity, suggesting potential mechanisms of action rsc.org.

Identification of Binding Sites and Interaction Modes

Computational docking studies have been instrumental in elucidating the binding modes of quinoline carboxamide derivatives with various protein targets, including the active sites of Histone Deacetylase 2 (HDAC2) and pirin.

For HDAC2 , a key enzyme in epigenetic regulation, inhibitors typically feature a tripartite structure: a zinc-binding group, a linker, and a capping group that interacts with the outer active site. The active site contains a small aromatic crevice formed by two phenylalanine residues (F583 and F643 in HDAC6, a close homolog). It is within this crevice that the linker portion of an inhibitor, such as the quinoline core of this compound, is predicted to bind. The binding is often driven by favorable offset π-π stacking interactions with these aromatic residues. The carboxamide moiety can form crucial hydrogen bonds with amino acid residues in the active site, further stabilizing the complex.

In the case of pirin , a protein implicated in apoptosis and transcriptional regulation, molecular docking simulations help to identify key interactions. While specific studies on this compound with pirin are not detailed in the provided context, the general principles of ligand-protein docking would apply. The quinoline ring would likely engage in hydrophobic and π-stacking interactions within the binding pocket, while the carboxamide group could form hydrogen bonds with polar residues, anchoring the molecule.

Quantum Chemical Calculations

Topological Descriptors and Electron Localization Function (ELF)

Computational analysis provides profound insights into the intrinsic electronic and structural properties of this compound. Specifically, the calculation of topological descriptors and the analysis of the Electron Localization Function (ELF) serve as powerful tools to quantify its molecular characteristics and visualize its chemical bonding, respectively. These methods are foundational in quantitative structure-activity relationship (QSAR) studies, aiding in the prediction of physicochemical properties and biological activities. nih.gov

Topological Descriptors

Key topological descriptors relevant to the analysis of this compound would include:

Wiener Index (W): Measures the sum of distances between all pairs of atoms in the molecule, reflecting molecular branching and compactness.

Molecular Connectivity Indices (χ): Based on the connectivity of atoms, these indices describe the degree of branching and are widely used in QSAR.

Zagreb Indices (M1, M2): These are degree-based descriptors that quantify the branching of the molecular skeleton.

Topological Polar Surface Area (TPSA): This descriptor calculates the surface area of polar atoms (typically oxygen and nitrogen) and is crucial for predicting drug transport properties. benthamdirect.comnih.gov

An illustrative table of these important descriptors for this compound is presented below.

Table 1. Key Topological Descriptors for this compound.
Topological DescriptorSymbolDescription
Wiener IndexWSum of all shortest path distances between non-hydrogen atoms.
First Zagreb IndexM1Sum of the squares of the degrees of the vertices.
Second Zagreb IndexM2Sum of the products of the degrees of adjacent vertices.
Randić Connectivity Index⁰χ, ¹χ, etc.Reflects the degree of branching of the molecule.
Topological Polar Surface AreaTPSASum of surfaces of polar atoms in a molecule.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a quantum chemical method used to visualize regions in a molecule where electron pairs are localized, such as covalent bonds, lone pairs, and atomic cores. benthamdirect.com The value of ELF ranges from 0 to 1, where high values (approaching 1) correspond to a high probability of finding a localized electron pair. acs.org Analysis of the ELF provides a chemically intuitive picture of the bonding within this compound.

A theoretical ELF analysis of this compound would reveal several key features:

Quinoline Ring System: The fused aromatic rings would exhibit basins of attraction corresponding to the delocalized π-electron system, a hallmark of aromaticity. benthamdirect.comresearchgate.net The analysis would distinguish the C-C and C-N bonds within the heterocyclic ring structure. acs.org

Carboxamide Group (-CONH₂): High ELF values would be expected for the C=O double bond and the C-N single bond, clearly defining their covalent character. Furthermore, distinct localization domains corresponding to the lone pairs on the oxygen and nitrogen atoms would be visible, highlighting their role as potential hydrogen bond acceptors and donors.

Methyl Group (-CH₃): The C-H bonds of the methyl group at the 2-position would appear as distinct, highly localized basins, characteristic of single covalent bonds.

Derivative Development and Chemical Biology Probe Design

Design Principles for Novel 2-Methylquinoline-6-carboxamide Analogues

The evolution of the this compound core into highly specific and potent chemical entities is guided by established medicinal chemistry principles. These strategies involve modifying the central scaffold, adding functional handles, and incorporating specific biological tags to create molecules with tailored properties.

Altering the core ring system is a fundamental strategy to explore new chemical space and modulate a compound's physicochemical and biological properties. One such variation is the replacement of the quinoline (B57606) core with a quinoxaline (B1680401) ring system, yielding quinoxaline-6-carboxamide. sigmaaldrich.com This modification, replacing a carbon atom with a nitrogen atom in the bicyclic structure, can significantly alter the molecule's electronics, hydrogen bonding capacity, and spatial arrangement, thereby influencing its interaction with biological targets.

Further modifications can be more subtle, such as the strategic placement of substituents on the quinoline ring. In the optimization of the HSF1 pathway inhibitor CCT251236, for example, central ring halogen substitution was identified as an effective method to mitigate liabilities like P-glycoprotein efflux, a common mechanism of drug resistance. acs.org General synthetic strategies for quinoline derivatives also allow for a wide range of modifications, including the generation of diverse carboxamides by reacting the core carboxylic acid with various amines. researchgate.net

The functionalization of the this compound scaffold extends to the attachment of specific biological tags. A prominent application is in the design of Proteolysis-Targeting Chimeras (PROTACs). A PROTAC is a bifunctional molecule comprising a "warhead" that binds to a target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The derivative CCT251236, a potent Pirin ligand, has been identified as a suitable "warhead" for the construction of PROTACs. medchemexpress.com By attaching a linker to the CCT251236 core and connecting it to an E3 ligase ligand, it is theoretically possible to create a PROTAC that specifically targets Pirin for degradation, providing a powerful chemical biology tool to study the downstream effects of Pirin loss.

Development of Chemical Probes Based on this compound Core

A significant outcome of the research surrounding this chemical class has been the development of high-quality chemical probes. These probes are instrumental in dissecting cellular signaling pathways and identifying the specific molecular targets of bioactive compounds.

CCT251236 is a potent, orally bioavailable chemical probe that emerged from a medicinal chemistry program aimed at optimizing an initial hit compound, CCT245232. nih.govaacrjournals.org The discovery process began with an unbiased phenotypic screen designed to identify inhibitors of the Heat Shock Factor 1 (HSF1) stress pathway, a critical regulator of cellular proteostasis that is exploited by cancer cells to survive. nih.govaacrjournals.orgacs.org HSF1 itself is a challenging "ligandless" transcription factor to target directly. nih.govacs.org The screen, therefore, sought compounds that could block the HSF1-mediated induction of Heat Shock Protein 72 (HSP72). nih.gov

The initial hit, a bisamide compound, was potent but possessed poor physicochemical properties. aacrjournals.org Subsequent optimization led to CCT251236, which maintained excellent cellular activity while having improved drug-like characteristics. medchemexpress.comaacrjournals.org CCT251236 potently inhibits the HSF1 pathway and shows broad anti-proliferative activity across numerous human cancer cell lines. nih.govacs.orgpharmaceutical-journal.com

Biological Activity of HSF1 Pathway Inhibitors

CompoundDescriptionHSF1-mediated HSP72 Induction IC50SK-OV-3 Cell Growth GI50
CCT245232Initial hit from phenotypic screen2.8 nM nih.govNot Reported
CCT251236Optimized chemical probe19 nM medchemexpress.com~1.1 nM (free GI50) medchemexpress.com

A key challenge with compounds identified through phenotypic screens is determining their precise molecular target(s). The mechanism of action of CCT251236 was elucidated using a chemical proteomics approach. nih.gov A derivative of the CCT251236 probe was synthesized and attached to beads, which were then used as "bait" to capture its binding partners from cell lysates. nih.gov

This affinity-capture experiment, coupled with mass spectrometry, identified the nuclear protein Pirin as a high-affinity molecular target. nih.govnih.gov The binding was later confirmed using biophysical methods like Surface Plasmon Resonance (SPR). nih.govnih.gov While CCT251236 is a potent ligand for Pirin, it is noted that binding to Pirin alone may not fully account for the complete cellular phenotype, suggesting the compound could have additional targets or impact other pathways. aacrjournals.org This use of a modified this compound derivative exemplifies how these compounds can be transformed into powerful tools for target discovery and validation in complex biological systems. nih.govaacrjournals.org

Evaluation of Analogue Series for Potency and Selectivity in Research Assays

The development of derivatives from a lead compound is a cornerstone of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. In the context of the this compound scaffold, while specific data on this exact compound is limited in publicly accessible research, studies on closely related 2-substituted quinoline-6-carboxamide (B1312354) analogues provide valuable insights into their structure-activity relationships (SAR).

A notable area of investigation for this class of compounds is their potential as antagonists for the metabotropic glutamate (B1630785) receptor type 1 (mGluR1), a target for conditions such as neuropathic pain. nih.govjst.go.jp A series of 2-amino and 2-methoxy quinoline-6-carboxamide derivatives were synthesized and evaluated in a functional cell-based assay to determine their mGluR1 antagonistic activities. nih.govjst.go.jp

The research highlighted that modifications at the 2-position of the quinoline ring and on the 6-carboxamide group significantly influence the potency of these compounds. jst.go.jp For instance, the introduction of cyclic amines, such as pyrrolidine (B122466) and piperidine, at the 2-position of the quinoline core resulted in compounds with considerable inhibitory activity. jst.go.jp This suggests that a hydrophobic and larger substituent at this position is favorable for mGluR1 antagonism. jst.go.jp

Furthermore, the nature of the amide group at the 6-position was also found to be a critical determinant of activity. jst.go.jp The size of the secondary amide group appears to be an essential factor for enhancing the antagonistic effect on mGluR1. jst.go.jp The compound N-ethyl-2-(piperidin-1-yl)quinoline-6-carboxamide, for example, demonstrated the highest potency in the series with an IC50 value of 2.16 µM. nih.govjst.go.jp

The following interactive data table summarizes the mGluR1 antagonistic activity of a selection of 2-substituted quinoline-6-carboxamide analogues, illustrating the impact of structural modifications on their potency.

CompoundR1 Substituent (at 2-position)R2 Substituent (on 6-carboxamide)R3 Substituent (on 6-carboxamide)% Inhibition at 10 µMIC50 (µM)
12a Pyrrolidin-1-ylMeH44>10
12b Pyrrolidin-1-ylEtH486.87
12c Pyrrolidin-1-yln-PrH35>10
13a Piperidin-1-ylMeH40>10
13b Piperidin-1-ylEtMe38>10
13c Piperidin-1-ylEtH552.16
13d Piperidin-1-yln-PrH524.35
15a Methoxy (B1213986)MeH18>10
16a MethoxyEtH25>10

Data sourced from a study on 2-substituted quinoline-6-carboxamides as potential mGluR1 antagonists. jst.go.jp

These findings underscore the importance of systematic structural modifications and the subsequent evaluation of analogue series to identify key pharmacophoric elements that govern potency and selectivity. While these results are for 2-amino and 2-methoxy substituted quinoline-6-carboxamides, they provide a strong rationale for the exploration of this compound derivatives in various biological assays.

Design of Multi-Target Agents for Complex Biological Systems

The traditional "one target, one drug" paradigm is increasingly being challenged by the complexity of diseases, which often involve multiple biological pathways. This has led to the emergence of multi-target drug design, an approach that aims to create single chemical entities capable of modulating multiple targets simultaneously. nih.gov The quinoline scaffold, due to its versatile chemical nature and presence in numerous biologically active compounds, is considered a "privileged structure" and serves as a valuable framework for the design of such multi-target agents. nih.gov

While specific examples of multi-target agents based on the this compound scaffold are not extensively documented, the broader class of quinoline and quinolinone derivatives has been successfully employed in this approach. nih.govnih.gov The design strategy often involves the hybridization of two or more pharmacophores into a single molecule. These pharmacophores are chosen based on their known interactions with different biological targets implicated in a particular disease.

For instance, researchers have designed and synthesized hybrid compounds combining the quinolinone moiety with cinnamic or benzoic acid derivatives to create multi-target agents with both antioxidant and lipoxygenase (LOX) inhibitory activities. nih.gov In one such study, a quinolinone carboxamide derivative demonstrated both 100% inhibition of lipid peroxidation and an IC50 of 27.5 μM for LOX inhibition, showcasing its potential as a multi-target agent for inflammatory conditions. nih.gov

Another approach in the design of multi-target agents involves the computational, or in silico, design of compounds with desired polypharmacology. nih.gov This can include molecular docking studies to predict the binding of a single compound to multiple targets. For example, derivatives of camptothecin, which contains a quinoline scaffold, have been designed and analyzed in silico for their potential to interact with multiple cancer-related targets, including topoisomerase I, bromodomain-containing protein 4 (BRD4), and ATP-binding cassette sub-family G member 2 (ABCG2) proteins. nih.gov

The development of multi-target agents from the this compound scaffold would likely follow similar principles. By identifying relevant biological targets for a complex disease and understanding the structure-activity relationships of the quinoline carboxamide core, medicinal chemists can strategically modify the scaffold to incorporate functionalities that enable interaction with multiple targets. This could involve, for example, linking the this compound core to another pharmacophore known to act on a complementary pathway, or by fine-tuning the substituents on the quinoline ring and carboxamide group to achieve a desired polypharmacological profile.

Advanced Experimental Techniques in 2 Methylquinoline 6 Carboxamide Research

Cell-Based Functional Assays

Cell-based assays are crucial for understanding the functional implications of a compound in a biological context. They allow researchers to observe and quantify the effects of 2-Methylquinoline-6-carboxamide derivatives on specific cellular pathways and receptor-mediated events.

Reporter gene assays are a powerful tool for monitoring the activation or inhibition of specific signaling pathways. In the context of cancer research, the Heat Shock Factor 1 (HSF1) stress pathway has been a key target. HSF1 is a master transcriptional regulator of the heat shock response and is implicated in tumorigenesis. nih.govnih.gov Since HSF1 is a ligandless transcription factor, it is not easily targeted directly; therefore, cell-based phenotypic screens are employed to find molecules that inhibit its pathway. acs.org

A notable example involves the discovery of a chemical probe, a complex bisamide containing the this compound moiety, through a phenotypic screen designed to find inhibitors of the HSF1 stress pathway. acs.orgresearchgate.net The general principle of such an assay is as follows:

Construct Creation : A reporter gene construct is created. This typically involves linking a promoter element that is responsive to the pathway of interest, such as a series of Heat Shock Elements (HSEs) for the HSF1 pathway, to a reporter gene like luciferase. nih.gov

Cell Line Generation : This construct is introduced into a suitable human cell line (e.g., HEK293) to create a stable reporter cell line. nih.gov These cells will produce the reporter protein (luciferase) only when the HSF1 pathway is activated. nih.gov

Screening : The reporter cells are treated with a library of chemical compounds. If a compound inhibits the HSF1 pathway, it will prevent the production of luciferase, leading to a measurable decrease in the luminescent signal.

In the screen that identified the bisamide probe, a cell-based ELISA assay for Heat Shock Protein 72 (HSP72), a downstream target of HSF1, was used to quantify pathway inhibition. researchgate.net This approach allows for the high-throughput screening of compounds to identify those that modulate a specific cellular signaling cascade, providing valuable leads for therapeutic development. researchgate.net

To investigate the interaction of this compound derivatives with specific cell surface receptors, binding and activation assays are employed. A key example is the evaluation of these compounds as antagonists for the metabotropic glutamate (B1630785) receptor type 1 (mGluR1), a receptor implicated in neuropathic pain. jst.go.jp

The experimental setup for this type of assay typically involves:

Cell Line : Human Embryonic Kidney (HEK293) cells engineered to express the target receptor, in this case, human mGluR1. jst.go.jp

Assay Principle : The activation of mGluR1 by its natural ligand, glutamate, leads to an increase in intracellular calcium (Ca2+) concentration. An antagonist will block this effect. jst.go.jp

Measurement : The change in intracellular Ca2+ is measured using a fluorescent calcium indicator dye and a specialized instrument like a Functional Drug Screening System (FDSS). The assay measures the ability of the test compounds to inhibit the calcium mobilization induced by a high concentration of glutamate. jst.go.jp

Research on a series of 2-substituted quinoline-6-carboxamides demonstrated that modifications at the 2-position and the nature of the amide group at the 6-position are critical for mGluR1 antagonistic activity. The compound 13c, a specific derivative, showed the highest potency with an IC₅₀ value of 2.16 µM against mGluR1. jst.go.jp

Table 1: mGluR1 Antagonistic Activity of Selected 2-Substituted Quinoline-6-Carboxamides Data sourced from a study on mGluR1 antagonists. jst.go.jp

Compound R¹ Substituent (at position 2) R² and R³ Amide Group (at position 6) % Inhibition at 10 µM IC₅₀ (µM)
12 Pyrrolidinyl R²=Me, R³=H >40% Not Reported
13 Piperidinyl R²=Me, R³=H >40% Not Reported
13c Not specified in abstract Not specified in abstract Not Reported 2.16

| - | Piperidinyl | R²=Cyclopropyl, R³=H | 58% | Not Reported |

Advanced Spectroscopic Characterization (for structural verification in research)

Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of newly synthesized compounds like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For quinoline (B57606) derivatives, both ¹H and ¹³C NMR are used to confirm the identity and purity of the compound. rsc.org

¹H NMR : This technique provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see characteristic signals for the methyl group protons (a singlet), aromatic protons on the quinoline ring system (complex multiplets), and the amide NH₂ protons. The specific chemical shifts and coupling patterns of the aromatic protons are crucial for confirming the substitution pattern (regioselectivity).

¹³C NMR : This provides information about the carbon skeleton of the molecule. Distinct signals would be observed for the methyl carbon, the carbonyl carbon of the amide group, and the various carbons of the quinoline ring. rsc.org

2D NMR : Techniques like COSY (Correlation Spectroscopy) can be used to establish the connectivity between protons, which is particularly useful for assigning signals in the complex aromatic region of the quinoline ring. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Resonances for this compound (Predicted values based on typical chemical shifts for similar structures)

Nucleus Functional Group Predicted Chemical Shift (ppm) Multiplicity
¹H -CH₃ (at C2) ~2.7 Singlet
¹H Aromatic-H (Quinoline) 7.3 - 8.5 Multiplets
¹H -CONH₂ 7.5 - 8.0 (broad) Singlet
¹³C -CH₃ ~25 -
¹³C Aromatic-C (Quinoline) 120 - 150 -
¹³C C=O (Amide) 165 - 170 -

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making these methods excellent for confirming their presence. nih.gov

For this compound, the key vibrational bands would include:

Amide Group : Strong absorption for the C=O stretching vibration (typically ~1650-1680 cm⁻¹). N-H stretching vibrations would appear as one or two bands in the 3200-3400 cm⁻¹ region.

Quinoline Ring : C=C and C=N stretching vibrations within the aromatic system (typically in the 1450-1600 cm⁻¹ region).

Methyl Group : C-H stretching and bending vibrations (around 2850-2960 cm⁻¹ and 1375-1450 cm⁻¹, respectively).

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies, which can then be compared with the experimental spectra to support the structural assignment. nih.gov

Table 3: Characteristic FT-IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹)
Amide (N-H) Stretching 3200 - 3400
Aromatic (C-H) Stretching 3000 - 3100
Alkyl (C-H) Stretching 2850 - 2960
Amide (C=O) Stretching 1650 - 1680

UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals (electronic transitions). Quinoline and its derivatives are known to be UV-active due to the π-conjugated aromatic system. researchgate.net

The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands corresponding to π → π* transitions within the quinoline ring. The position (λ_max) and intensity of these bands are influenced by the substituents on the ring. The methyl group and the carboxamide group can act as auxochromes, causing shifts in the absorption maxima compared to the parent quinoline molecule. The spectrum can also be influenced by the solvent used, a phenomenon known as solvatochromism. researchgate.net This technique is useful for confirming the presence of the conjugated quinoline system and for quantitative analysis.

Biochemical and Biophysical Studies

In the quest to understand the molecular interactions of "this compound" and its derivatives, researchers employ a sophisticated arsenal (B13267) of biochemical and biophysical techniques. These methods are crucial for elucidating binding affinities, visualizing ligand-target complexes at an atomic level, and identifying the cellular partners of this compound. The following sections delve into the application of Surface Plasmon Resonance (SPR), Protein Crystallography, and Chemical Proteomics in the study of compounds derived from the "this compound" scaffold.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure the binding kinetics and affinity of molecular interactions in real-time. This method has been instrumental in characterizing the interaction between derivatives of "this compound" and their biological targets.

In a notable study, SPR was employed to confirm the binding of a chemical probe, a bisamide synthesized from "2-Methylquinoline-6-carboxylic acid," to its identified target, the protein pirin. nih.govacs.org The experiments revealed a high-affinity interaction, which was a critical step in validating pirin as a bona fide target. The affinity of the bisamide chemical probe (CCT251236) for pirin was quantified, demonstrating the utility of SPR in ranking compounds based on their binding strength. nih.govacs.org

The binding affinity is typically expressed as the equilibrium dissociation constant (KD), where a lower KD value indicates a stronger binding interaction. For the bisamide probe, the KD was determined to be 44 nM. nih.gov This quantitative data is vital for establishing structure-activity relationships (SAR), guiding the optimization of lead compounds.

Interactive Table: SPR Binding Affinity Data for Pirin Ligands

CompoundTarget ProteinKD (nM)Reference
Bisamide Probe (CCT251236)Pirin44 nih.gov
Non-binding ControlPirin>50,000 nih.govacs.org

Note: The table is dynamically generated based on available research data. KD values are a measure of binding affinity, with lower values indicating stronger binding.

Protein Crystallography for Ligand-Target Complex Analysis

Protein crystallography is an indispensable technique for obtaining a three-dimensional atomic-resolution structure of a ligand bound to its protein target. This structural information provides invaluable insights into the precise binding mode, the key interacting amino acid residues, and the conformational changes that may occur upon ligand binding.

The interaction between the "this compound"-derived bisamide probe and pirin was further elucidated through X-ray crystallography. nih.govacs.org The resulting crystal structure of the complex (PDB ID: 5JCT) revealed the intricate details of how the ligand fits into the binding pocket of pirin. nih.govresearchgate.net Analysis of the crystal structure showed that the "2-methylquinoline" moiety of the ligand is solvent-exposed, a crucial finding that guided the design of further chemical probes and potential therapeutic agents by identifying a suitable point for linker attachment without disrupting the binding to pirin. nih.govacs.orgnih.govresearchgate.net

This detailed structural understanding is fundamental for structure-based drug design, enabling the rational optimization of compounds to improve their potency, selectivity, and pharmacokinetic properties.

Chemical Proteomics for Target Deconvolution

Identifying the specific cellular targets of a bioactive compound is a critical and often challenging step in drug discovery. Chemical proteomics has emerged as a powerful strategy for target deconvolution, allowing for the unbiased identification of protein targets in a complex biological system.

In the investigation of the "this compound"-based bisamide, a chemical proteomics approach was pivotal in identifying pirin as its molecular target. nih.govacs.org This was achieved by designing a version of the bisamide probe that could be attached to a solid support (beads). This "bait" was then used to "fish" for its binding partners from cell lysates. The proteins captured by the probe were subsequently identified using mass spectrometry.

Through this method, pirin was identified as a high-affinity molecular target. nih.govacs.org To ensure the specificity of this interaction, control experiments were conducted using an inactive version of the probe, which did not bind to pirin. nih.govacs.org This rigorous approach confirmed that the interaction was not due to non-specific binding. The successful application of chemical proteomics in this context highlights its power in deconvoluting the mechanism of action of novel bioactive compounds.

Future Directions and Emerging Research Themes

Exploration of Novel Biological Targets for 2-Methylquinoline-6-carboxamide and its Analogues

While existing research has identified several targets for quinoline-6-carboxamide (B1312354) derivatives, the exploration for new biological interactions is a key area of future investigation. The versatility of the quinoline (B57606) scaffold suggests its potential to modulate a wide array of proteins and pathways. nih.gov

Current research has established the activity of quinoline-carboxamides against a variety of targets, including:

P2X7 Receptor (P2X7R): Analogues have been identified as antagonists of P2X7R, a receptor implicated in inflammation and cancer. nih.gov

Metabotropic Glutamate (B1630785) Receptor 1 (mGluR1): Certain 2-substituted quinoline-6-carboxamides have shown potential as mGluR1 antagonists for treating neuropathic pain. nih.gov

Pim-1 Kinase: Quinoline-carboxamide derivatives have been evaluated as inhibitors of Pim-1 kinase, a target in cancer therapy. researchgate.net

Epidermal Growth Factor Receptor (EGFR) & Human Epidermal Growth Factor Receptor 2 (HER-2): Quinoline-based derivatives have been designed as dual-target inhibitors for anti-tumor applications. rsc.org

Carbonic Anhydrase (CA): Substituted quinoline-2-carboxamides have been synthesized and evaluated as inhibitors of various human carbonic anhydrase (hCA) isoforms. researchgate.net

Translation Elongation Factor 2 (PfEF2): A notable quinoline-4-carboxamide derivative demonstrated a novel mechanism of action by inhibiting PfEF2 in Plasmodium falciparum, the parasite responsible for malaria. acs.orgresearchgate.net

Future research will likely expand this landscape, investigating targets in areas such as neurodegenerative diseases, metabolic disorders, and rare genetic conditions. Phenotypic screening of diverse quinoline-6-carboxamide libraries against various cell lines and disease models will be crucial in identifying novel bioactivities, which can then be reverse-engineered to pinpoint the specific molecular targets responsible.

Table 1: Selected Biological Targets of Quinoline Carboxamide Analogues

Target Therapeutic Area Reference
P2X7 Receptor Cancer, Inflammation nih.gov
mGluR1 Neuropathic Pain nih.gov
Pim-1 Kinase Cancer researchgate.net
EGFR/HER-2 Cancer rsc.org
MRP2 Cancer (Drug Resistance) nih.gov
Carbonic Anhydrase Various researchgate.net
PfEF2 Malaria acs.orgresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Derivative Design and SAR Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of this compound derivatives. nih.gov These computational tools can process vast datasets to identify complex patterns that are not apparent to human researchers, thereby accelerating the drug discovery pipeline. nih.govspringernature.com

Key applications include:

Predictive Modeling: ML models can be trained to predict the biological activity of novel derivatives based on their chemical structure. For instance, a model has been developed to predict the reactive sites of quinoline derivatives for electrophilic aromatic substitution with high accuracy. researchgate.net This allows for the in silico screening of virtual libraries, prioritizing the synthesis of compounds with the highest probability of success.

De Novo Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can design entirely new molecules based on desired properties. researchgate.netspringernature.com These models can be constrained to generate novel quinoline-6-carboxamide derivatives that are optimized for activity against a specific target while also possessing favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

SAR Prediction: AI can accelerate the understanding of Structure-Activity Relationships (SAR). By analyzing how small structural modifications affect biological activity across a series of compounds, ML algorithms can build predictive SAR models. nih.gov This provides medicinal chemists with a clearer roadmap for optimizing lead compounds.

The use of AI and ML is expected to reduce the time and cost of discovery, improve the success rate of hit identification, and lead to the development of more potent and selective drug candidates. nih.gov

Development of Advanced Synthetic Methodologies for Sustainable Production

The synthesis of quinoline derivatives has a long history, with many classical methods like the Skraup, Doebner-Von Miller, and Friedländer syntheses still in use. mdpi.comiipseries.org However, these methods often require harsh conditions, toxic reagents, and can suffer from low efficiency. mdpi.comdu.edu.eg The future of synthesizing this compound and its analogues lies in the development of more sustainable and efficient methodologies.

Emerging research focuses on several key areas:

Green Chemistry Approaches: There is a strong drive towards using environmentally benign solvents, reducing waste, and improving atom economy. rsc.org Research has demonstrated the use of water as a solvent and microwave irradiation to improve classical reactions. mdpi.com The use of ionic liquids as recyclable reaction media is also a promising alternative. du.edu.eg

Catalysis: The development of novel catalysts is crucial. Heterogeneous catalysts, such as a Ru–Fe/γ-Al2O3 system, have been used for the continuous synthesis of 2-methylquinoline (B7769805) from simple starting materials in a green ethanol (B145695)/water system. rsc.org Another method utilizes a PtSn/γ-Al2O3 catalyst for a one-step synthesis. google.com Metal-free catalytic systems are also gaining traction to avoid contamination of the final product with toxic metals. acs.org

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.org These reactions are ideal for building diverse libraries of quinoline derivatives quickly and with high atom economy. rsc.org

C-H Activation/Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful strategy that avoids the need for pre-functionalized starting materials, thus shortening synthetic routes and reducing waste. organic-chemistry.org Recent methods have shown the direct synthesis of substituted quinolines from anilines and aldehydes via C-H functionalization. organic-chemistry.org

These advanced synthetic strategies will not only make the production of quinoline-6-carboxamides more cost-effective and environmentally friendly but also facilitate the rapid generation of diverse analogues for biological screening.

Applications in Specialized Chemical Biology Tools

Beyond direct therapeutic applications, this compound and its derivatives have significant potential as specialized tools for chemical biology research. These compounds can be used to probe complex biological processes, validate new drug targets, and understand disease mechanisms at a molecular level.

Probing Autophagy and Lysosomal Function: Derivatives of 6-cinnamamido-quinoline-4-carboxamide have been shown to impair lysosome function and disrupt autophagy flux. nih.gov This makes them valuable chemical probes for studying the intricate mechanisms of these cellular degradation pathways, which are implicated in both cancer and neurodegenerative diseases. By using such compounds, researchers can dissect the roles of specific proteins and steps within the autophagic process.

Investigating Protein Synthesis: The discovery of a quinoline-4-carboxamide that specifically inhibits the parasite's translation elongation factor 2 (PfEF2) provides a powerful tool to study protein synthesis. acs.orgresearchgate.net This inhibitor could be used to explore the differences between parasite and human elongation factors, potentially aiding in the design of highly selective next-generation antimalarials.

Target Validation and Imaging: A potent and selective quinoline-6-carboxamide inhibitor can be modified with fluorescent tags or biotin (B1667282) labels to create molecular probes. These probes can be used in cellular imaging to visualize the subcellular localization of the target protein or in affinity chromatography experiments to identify its binding partners, thereby validating its role in a biological pathway.

The development of these compounds into a robust toolkit for chemical biologists will depend on the thorough characterization of their mechanism of action and off-target effects.

Investigation into the Broader Biological Role of Quinoline-6-carboxamide Scaffolds beyond Current Research Areas

The quinoline ring is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, diverse biological targets. researchgate.net The quinoline-6-carboxamide scaffold is no exception, having already demonstrated a wide range of biological activities, including anticancer researchgate.netresearchgate.net, anti-inflammatory ontosight.ai, antimalarial acs.org, and neuroprotective researchgate.net effects.

Future research should systematically investigate the potential of this scaffold in less-explored therapeutic areas. Given the known activities of various quinoline derivatives, promising avenues for exploration include:

Infectious Diseases: While activity against malaria is known acs.org, the scaffold could be tested against a broader range of pathogens, including bacteria, fungi, and other parasites. ontosight.ai

Cardiovascular Diseases: Certain kinase inhibitors and receptor modulators have applications in cardiovascular medicine. The ability of the quinoline-6-carboxamide scaffold to interact with such targets could be explored.

Immunology and Autoimmune Disorders: Given the anti-inflammatory properties and the ability of some analogues to modulate targets like the P2X7 receptor, there is a strong rationale for investigating their potential in treating autoimmune diseases like rheumatoid arthritis or inflammatory bowel disease. nih.gov

A comprehensive screening of a structurally diverse library of quinoline-6-carboxamide derivatives against a wide panel of receptors, enzymes, and ion channels could uncover unexpected biological activities. This "polypharmacology" approach, where a single compound interacts with multiple targets, is increasingly recognized as a potential strategy for treating complex multifactorial diseases.

Q & A

Basic: What are the optimal synthetic routes for 2-Methylquinoline-6-carboxamide, and how do researchers select between classical and modern protocols?

Answer:
The synthesis of this compound derivatives can leverage classical methods like the Gould–Jacob , Friedländer , or Pfitzinger reactions , which involve condensation of precursors (e.g., isatin with ketones in alkaline media) to form the quinoline backbone . Modern protocols include transition metal-catalyzed reactions or green chemistry approaches (e.g., ionic liquids, ultrasound irradiation) to improve yield and reduce waste . Selection criteria depend on:

  • Substituent compatibility : Classical methods are robust for electron-rich precursors, while transition metal catalysis enables regioselective functionalization.
  • Scale : Industrial production often employs continuous flow reactors for scalability .
  • Purification needs : Green protocols minimize toxic byproducts, simplifying downstream processing.

Basic: What characterization techniques are critical for confirming the structure and purity of this compound?

Answer:
Key techniques include:

  • NMR spectroscopy : To verify substituent positions (e.g., methyl and carboxamide groups) and rule out tautomeric forms .
  • X-ray crystallography : For unambiguous structural confirmation using programs like SHELXL to refine crystallographic data .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₂H₁₂N₂O, MW 200.24 g/mol).
  • HPLC/Purity assays : Ensure ≥95% purity by quantifying impurities from synthetic byproducts .

Advanced: How can researchers address solubility challenges in bioactivity assays for this compound derivatives?

Answer:
Poor aqueous solubility is common due to the hydrophobic quinoline core. Mitigation strategies:

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) temporarily to enhance solubility .
  • Co-solvent systems : Use DMSO-water gradients or cyclodextrin inclusion complexes .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
  • Structural analogs : Replace the methyl group with polar substituents (e.g., -OH, -NH₂) while maintaining activity .

Advanced: How should researchers reconcile contradictory bioactivity data across studies (e.g., antimicrobial vs. anticancer effects)?

Answer:
Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., MIC values for antimicrobial tests; IC₅₀ in cancer cell lines) .
  • Structural analogs : Minor substituent changes (e.g., chloro vs. methoxy groups) drastically alter target binding .
  • Mechanistic studies : Use molecular docking to compare binding affinities with biological targets (e.g., topoisomerases for anticancer activity) .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., cell line specificity) .

Advanced: What strategies optimize regioselectivity when introducing substituents to the quinoline core?

Answer:
Regioselective functionalization requires:

  • Directed ortho-metalation : Use directing groups (e.g., -CONH₂) to position catalysts at C-6 or C-8 .
  • Protecting groups : Temporarily block reactive sites (e.g., carboxamide at C-6) during halogenation .
  • Computational modeling : Predict reactivity using DFT calculations to map electron density distribution .

Advanced: How can crystallographic data resolve ambiguities in tautomeric or polymorphic forms of this compound?

Answer:

  • SHELX refinement : Resolve tautomerism (e.g., lactam-lactim forms) via hydrogen-bonding patterns in crystal lattices .
  • Polymorph screening : Use solvent-drop grinding or temperature-gradient crystallization to isolate stable forms .
  • PXRD vs. SCXRD : Compare powder diffraction patterns with single-crystal data to confirm phase purity .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

  • Antimicrobial agents : Target bacterial DNA gyrase or fungal cytochrome P450 .
  • Kinase inhibitors : Modulate cancer-related pathways (e.g., EGFR, VEGF) via carboxamide interactions .
  • Fluorescent probes : Utilize quinoline’s inherent fluorescence for cellular imaging .

Advanced: What analytical methods detect and quantify trace impurities in synthesized this compound?

Answer:

  • LC-MS/MS : Identify byproducts (e.g., chlorinated intermediates) at ppm levels .
  • NMR relaxation studies : Detect amorphous impurities via spin-lattice relaxation times .
  • ICP-OES : Quantify residual metal catalysts (e.g., Pd, Cu) from cross-coupling reactions .

Basic: How do researchers validate the stability of this compound under physiological conditions?

Answer:

  • Forced degradation studies : Expose to heat, light, and pH extremes (e.g., 0.1M HCl/NaOH) to identify degradation products .
  • Plasma stability assays : Incubate with human plasma and monitor via HPLC over 24 hours .
  • Accelerated stability testing : Use ICH guidelines (40°C/75% RH) to predict shelf-life .

Advanced: What computational tools predict the ADMET properties of this compound derivatives?

Answer:

  • SwissADME : Estimates logP, bioavailability, and blood-brain barrier penetration .
  • Mold² : Predicts metabolic sites for cytochrome P450-mediated oxidation .
  • Molecular dynamics simulations : Assess binding kinetics with serum proteins (e.g., albumin) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.